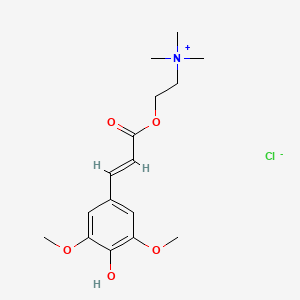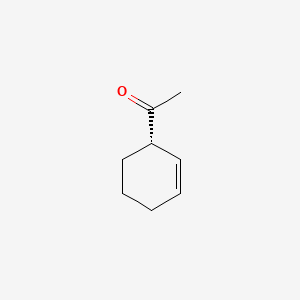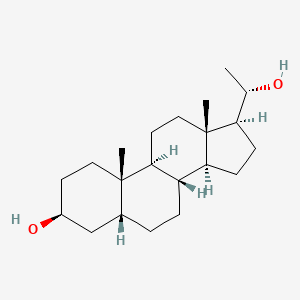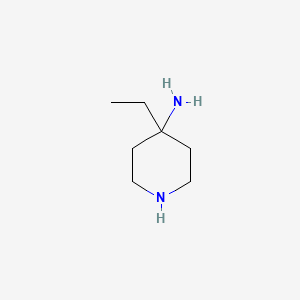
5alpha-Androst-15-ène-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androst-15-ene-3,17-dione is a naturally occurring steroid and an endogenous metabolite of androgens such as testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is a member of the androstane steroid family and plays a role in various biological processes.
Applications De Recherche Scientifique
5alpha-Androst-15-ene-3,17-dione has several applications in scientific research:
Mécanisme D'action
Target of Action
5alpha-Androst-15-ene-3,17-dione, also known as 5α-androstanedione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It primarily targets androgen receptors, exerting some androgenic activity .
Mode of Action
5alpha-Androst-15-ene-3,17-dione interacts with its targets, the androgen receptors, by binding to them. This binding can lead to a series of changes in the cell, including the activation or repression of specific genes. In female genital skin, the conversion of androstenedione into DHT through 5α-androstanedione is more important than the direct conversion of testosterone into DHT .
Biochemical Pathways
5alpha-Androst-15-ene-3,17-dione is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase . These enzymes are part of the steroid hormone biosynthesis pathway. The conversion of androstenedione into DHT through 5α-androstanedione is a key step in the production of androgens .
Result of Action
The binding of 5alpha-Androst-15-ene-3,17-dione to androgen receptors can lead to a range of molecular and cellular effects. It has some androgenic activity, which means it can stimulate the development and maintenance of male characteristics by binding to androgen receptors .
Safety and Hazards
Orientations Futures
A new biotechnological production method of 5alpha-Androst-15-ene-3,17-dione from cheap precursors has been developed . This method involves the co-expression of 5α-reductase and glucose-6-phosphate dehydrogenase in engineered Mycobacterium neoaurum . This study is the first to report the transformation of phytosterols into 5alpha-Androst-15-ene-3,17-dione by biological methods with a considerable yield .
Analyse Biochimique
Biochemical Properties
5alpha-Androst-15-ene-3,17-dione plays a significant role in biochemical reactions. It is mainly synthesized by chemical methods in industry . The compound interacts with enzymes such as 5alpha-reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5alpha-reductase products .
Cellular Effects
It is known that it is a prohormone of testosterone , implying that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5alpha-Androst-15-ene-3,17-dione involves its conversion into other biochemical compounds. For instance, 5alpha-reductase from Treponema denticola can convert the 3-oxo-4-ene structure of this compound into 5alpha-reductase products . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
5alpha-Androst-15-ene-3,17-dione is involved in the metabolic pathways related to the synthesis of steroid drugs . It interacts with enzymes such as 5alpha-reductase and may affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5alpha-Androst-15-ene-3,17-dione can be synthesized through chemical methods. One common approach involves the reduction of androstenedione using 5alpha-reductase . This enzyme catalyzes the conversion of the 3-oxo-4-ene structure into the 5alpha-reduced product. The reaction typically requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor .
Industrial Production Methods
In industrial settings, 5alpha-Androst-15-ene-3,17-dione is often produced from phytosterols through biotechnological methods. Engineered strains of Mycobacterium neoaurum co-expressing 5alpha-reductase and glucose-6-phosphate dehydrogenase have been developed to efficiently convert phytosterols into 5alpha-Androst-15-ene-3,17-dione . This method offers a cost-effective and sustainable approach to large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Androst-15-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5alpha-androstane-3,17-dione.
Reduction: Reduction reactions can convert it back to its precursor forms, such as androstenedione.
Substitution: The compound can participate in substitution reactions, particularly at the 3- and 17-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: 5alpha-androstane-3,17-dione.
Reduction: Androstenedione.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5alpha-Androstanedione: Another 5alpha-reduced steroid with similar androgenic activity.
Androstenedione: A precursor to both testosterone and estrone, differing by the position of a carbon-carbon double bond.
Dihydrotestosterone (DHT): A more potent androgen formed from 5alpha-Androst-15-ene-3,17-dione.
Uniqueness
5alpha-Androst-15-ene-3,17-dione is unique due to its specific role as an intermediate in the biosynthesis of potent androgens like DHT . Its ability to be efficiently produced from phytosterols using biotechnological methods also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5-6,12,14-16H,3-4,7-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMIMUFFHDLVHF-WZNAKSSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3C=CC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)
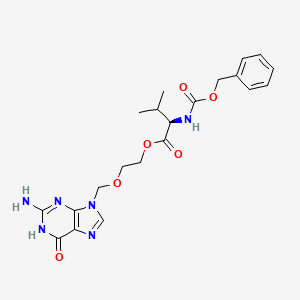

![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)

